Product packaging for 5-Fluoroimidazo[1,2-A]pyridin-2-amine(Cat. No.:)

5-Fluoroimidazo[1,2-A]pyridin-2-amine

Cat. No.: B15072643
M. Wt: 151.14 g/mol
InChI Key: ZNKWWFORSPUZJF-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are a cornerstone of medicinal chemistry. Their prevalence in pharmaceuticals is striking, with a vast number of approved drugs incorporating these frameworks. This is due to their ability to present a diverse array of three-dimensional structures and functionalities, which allows for precise interactions with biological targets such as enzymes and receptors. The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique physicochemical properties, including hydrogen bonding capabilities and polarity, which are crucial for drug-receptor interactions and pharmacokinetic profiles.

The Imidazo[1,2-a]pyridine (B132010) Nucleus as a Privileged Scaffold

Among the myriad of heterocyclic systems, the imidazo[1,2-a]pyridine nucleus holds a special status as a "privileged scaffold". This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of biological activities. The rigid, bicyclic structure of imidazo[1,2-a]pyridine provides a stable platform for the attachment of various functional groups, allowing for the fine-tuning of its pharmacological properties.

The versatility of this scaffold is evidenced by its presence in a range of marketed drugs with diverse therapeutic applications. These include treatments for anxiety, insomnia, and acid-related stomach issues, highlighting the broad therapeutic potential of this chemical class. nih.gov The imidazo[1,2-a]pyridine core has been a focal point for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions. researchgate.netnih.govnih.gov

Role of Fluorine Substitution in Enhancing Pharmacological Profiles and Bioavailability

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system.

Fluorine substitution can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is highly resistant to metabolic cleavage, which can protect the drug molecule from rapid breakdown in the body, thereby prolonging its duration of action.

Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.

Improved Bioavailability: Fluorine can modulate a compound's lipophilicity, which is a key factor in its ability to cross cell membranes and be absorbed into the bloodstream. By strategically placing fluorine atoms, medicinal chemists can optimize the balance between solubility and permeability. nih.gov

Alteration of pKa: The introduction of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect a compound's ionization state and its ability to interact with receptors and pass through biological membranes.

PropertyEffect of Fluorine SubstitutionPharmacological Implication
Metabolic StabilityIncreased resistance to enzymatic degradationLonger drug half-life
Binding AffinityAltered electronic distribution leading to stronger target interactionsIncreased potency
LipophilicityModulation of fat-solubilityImproved absorption and distribution
pKaModification of acidity/basicity of nearby functional groupsEnhanced bioavailability and receptor interaction

Overview of Research on 5-Fluoroimidazo[1,2-A]pyridin-2-amine Derivatives within the Imidazo[1,2-a]pyridine Class

While the broader class of imidazo[1,2-a]pyridines has been extensively studied, specific research focusing solely on the 5-fluoro substituted isomer, this compound, is more nascent. However, the existing body of research on fluorinated imidazo[1,2-a]pyridines provides a strong rationale for the investigation of this particular compound and its derivatives.

Studies on related fluorinated analogs have demonstrated a wide range of biological activities. For instance, various fluorinated imidazo[1,2-a]pyridine derivatives have been explored for their potential as:

Anticancer agents: Exhibiting inhibitory activity against various cancer cell lines. nih.gov

Anti-inflammatory agents: Modulating inflammatory pathways. nih.gov

Antituberculosis agents: Showing promise in combating Mycobacterium tuberculosis. nih.gov

Central nervous system agents: Acting on receptors such as the GABA A receptor. nih.gov

The synthesis of 2-amino-5-fluoropyridine, a key precursor for this compound, has been a subject of research, indicating an interest in accessing this and related structures for further investigation. researchgate.net The development of synthetic routes to this and other fluorinated imidazo[1,2-a]pyridines is crucial for enabling the exploration of their therapeutic potential.

Although detailed research findings specifically on this compound and its derivatives are not as extensively documented as for other isomers, the foundational knowledge of the imidazo[1,2-a]pyridine scaffold and the well-established benefits of fluorine substitution in medicinal chemistry strongly suggest that this compound represents a promising area for future drug discovery efforts. The strategic placement of the fluorine atom at the 5-position is expected to impart unique physicochemical and pharmacological properties, making it a compelling candidate for the development of novel therapeutics. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this specific fluorinated scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FN3 B15072643 5-Fluoroimidazo[1,2-A]pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoroimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C7H6FN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2

InChI Key

ZNKWWFORSPUZJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)F)N

Origin of Product

United States

Synthetic Methodologies for 5 Fluoroimidazo 1,2 a Pyridin 2 Amine and Its Analogs

General Synthetic Strategies for Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (B132010) ring system is a privileged scaffold in drug discovery. A number of synthetic routes have been developed for its construction, broadly categorized into condensation reactions, multi-component reactions, and cyclization strategies.

Condensation Reactions of 2-Aminopyridines with Carbonyl Compounds or Halogenoesters

A foundational and widely utilized method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of substituted 2-aminopyridines with α-halocarbonyl compounds. nih.gov This reaction, often referred to as the Tschitschibabin reaction, typically proceeds by the initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine (B139424) with the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. nih.gov

The versatility of this method allows for the introduction of various substituents on both the pyridine and imidazole (B134444) rings, depending on the starting materials. For instance, the reaction of a 2-aminopyridine with an α-haloketone will yield a 2-substituted imidazo[1,2-a]pyridine. Similarly, the use of an α-haloester can lead to the formation of imidazo[1,2-a]pyridin-2-ones. The reaction conditions can be tuned, often employing a base to facilitate the cyclization step. nih.gov

2-Aminopyridine Derivativeα-Halocarbonyl CompoundReaction ConditionsProductYield
2-AminopyridineBromoacetophenoneDMF, K2CO3, rt2-Phenylimidazo[1,2-a]pyridine (B181562)Good
2-Amino-5-methylpyridineEthyl bromopyruvateEthanol (B145695), reflux5-Methylimidazo[1,2-a]pyridin-2(3H)-oneModerate
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis. nih.gov

Multi-Component Reactions (MCRs): The Groebke–Blackburn–Bienaymé Reaction and its Variants

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of 3-aminoimidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful tool. organic-chemistry.orgnih.govmdpi.combeilstein-journals.org This three-component reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. nih.gov

The GBB reaction typically proceeds under acidic catalysis and involves the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the 3-aminoimidazo[1,2-a]pyridine scaffold. nih.gov The diversity of commercially available aldehydes and isocyanides allows for the rapid generation of large libraries of substituted imidazo[1,2-a]pyridines for biological screening.

2-AminoazineAldehydeIsocyanideCatalystProductYield
2-AminopyridineBenzaldehydetert-Butyl isocyanideSc(OTf)3N-(tert-Butyl)-2-phenylimidazo[1,2-a]pyridin-3-amineHigh
2-Aminopyrazine4-ChlorobenzaldehydeCyclohexyl isocyanideNH4Cl2-(4-Chlorophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amineGood
Table 2: The Groebke–Blackburn–Bienaymé Reaction for 3-Aminoimidazo[1,2-a]pyridine Synthesis. organic-chemistry.orgmdpi.com

Cyclization Reactions for Imidazo[1,2-a]pyridine Ring Formation

A variety of cyclization strategies have been developed to construct the imidazo[1,2-a]pyridine ring system. These methods often involve the formation of one of the rings onto a pre-existing partner. One such approach is the intramolecular cyclization of N-(cyanomethyl)-2-halopyridinium salts. This method allows for the synthesis of 2-aminoimidazo[1,2-a]pyridines. The starting pyridinium (B92312) salts can be prepared by the reaction of a 2-halopyridine with an aminoacetonitrile. Subsequent base-mediated cyclization leads to the formation of the desired product.

Another important cyclization strategy involves the reaction of 2-aminopyridines with propargyl halides. This reaction proceeds via an initial N-propargylation of the 2-aminopyridine followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring. This method provides access to 2-methylimidazo[1,2-a]pyridines.

Synthesis of Fluorinated Imidazo[1,2-a]pyridine Derivatives

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties. Therefore, the development of methods for the synthesis of fluorinated imidazo[1,2-a]pyridines is of great interest.

Utilization of Fluorinated Pyridine Precursors (e.g., 2-amino-4-fluoropyridine, 2-amino-6-fluoropyridine)

A straightforward approach to the synthesis of fluorinated imidazo[1,2-a]pyridines is the use of fluorinated 2-aminopyridine starting materials. For example, the synthesis of 8-fluoroimidazo[1,2-a]pyridine (B164112) has been reported, which can serve as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166). nih.gov The synthesis of 3,7-disubstituted-8-fluoroimidazopyridines has also been developed, demonstrating the utility of this approach in generating functionally diverse fluorinated analogs. nih.gov

By applying the general synthetic strategies described in section 2.1 to these fluorinated precursors, a wide range of fluorinated imidazo[1,2-a]pyridine derivatives can be accessed. For instance, the condensation of 2-amino-5-fluoropyridine with an α-haloketone would be expected to yield a 6-fluoro-2-substituted-imidazo[1,2-a]pyridine.

Intramolecular Nucleophilic Aromatic Substitution in 5-Fluoroimidazo[1,2-a]pyridines

An interesting and synthetically useful reaction has been observed in 5-fluoroimidazo[1,2-a]pyridines. Under basic conditions, these compounds can undergo an intramolecular nucleophilic aromatic substitution (SNAr) to form novel tetracyclic imidazo[1,2-a]pyridine derivatives. researchgate.net This reaction involves the nucleophilic attack of an appropriately positioned functional group within the molecule onto the carbon bearing the fluorine atom, leading to the displacement of the fluoride ion and the formation of a new ring.

The efficiency of this intramolecular cyclization can be influenced by the reaction conditions, such as the choice of solvent. For example, using a non-nucleophilic solvent like tert-butanol can favor the intramolecular reaction over competing intermolecular processes. researchgate.net This methodology provides a unique pathway to complex, fused heterocyclic systems based on the imidazo[1,2-a]pyridine scaffold.

Introduction of Fluorine-Containing Moieties into the Imidazo[1,2-a]pyridine Scaffold

The incorporation of fluorine into the imidazo[1,2-a]pyridine core is a critical step in the synthesis of 5-fluoroimidazo[1,2-a]pyridin-2-amine and its analogs. This is often achieved by employing starting materials that already contain the fluorine atom. A common strategy involves the use of substituted 2-aminopyridines. For instance, the synthesis of 5-fluoroimidazo[1,2-a]pyridine (B1589242) derivatives can be accomplished by starting with 2-amino-6-fluoropyridine (B74216).

Another approach involves a [3 + 3] annulation method that synthesizes ring-fluorinated imidazo[1,2-a]pyridines through two consecutive C–F substitutions using β-CF3-1,3-enynes. This method is notable for its use of readily available substrates and mild, transition-metal-free conditions. Additionally, one-pot syntheses of C-3 fluorinated imidazopyridines have been reported using 1-fluoropyridinium tetrafluoroborate as the fluorine source under additive-free conditions. The strategic placement of fluorine is crucial as it can serve as a handle for further reactions; for example, 5-fluoroimidazo[1,2-a]pyridines can undergo intramolecular nucleophilic aromatic substitution to create novel tetracyclic derivatives.

Advanced Synthetic Protocols and Green Chemistry Approaches

Recent advancements in the synthesis of imidazo[1,2-a]pyridines have emphasized the development of more efficient, environmentally friendly, and atom-economical protocols. These modern approaches aim to reduce waste, avoid harsh reagents, and simplify reaction procedures.

Metal-Free Synthesis Strategies

There is a growing emphasis on developing metal-free synthetic routes to avoid the cost, toxicity, and challenging removal of metal catalysts. Various non-metallic catalysts and reagents have been successfully employed. For example, elemental sulfur has been used to promote the oxidative cyclization of 2-aminopyridines and aldehydes in a highly atom-economical fashion.

Acid-catalyzed protocols are also common. Catalysts such as p-toluenesulfonic acid, boron trifluoride diethyl etherate, and even simple acetic acid can efficiently facilitate three-component condensations to produce highly substituted imidazo[1,2-a]pyridines. In some cases, catalyst-free reactions are possible, particularly when using reactive substrates or energy sources like microwave irradiation. For instance, a catalyst-free, one-pot reaction between Morita-Baylis-Hillman acetates of nitroalkenes and 2-aminopyridines has been developed.

One-Pot Synthetic Procedures

One-pot syntheses, which involve multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource savings. Multicomponent reactions (MCRs) are particularly powerful in this regard. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, is a widely used method for rapidly generating a library of diverse imidazo[1,2-a]pyridine-3-amines.

Sequential one-pot methods have also been developed. An example is the synthesis of 3-(organylselanyl)imidazo[1,2-a]pyridines, where imidazo[1,2-a]pyridines are first synthesized and then reacted sequentially with diorganyl diselenides in the same reaction vessel. One-pot procedures for converting formamides to isocyanides, which are then used in subsequent MCRs to produce imidazo[1,2-a]pyridyl-aminocyclohexanol analogs, have also been reported.

Catalytic Methods (e.g., Copper Complex-Promoted Reactions, Molecular Iodine Catalysis, Ammonium Chloride Catalysis)

A range of catalysts have been explored to improve the efficiency and scope of imidazo[1,2-a]pyridine synthesis.

Copper-Catalyzed Reactions : Copper catalysts are versatile and widely used. Copper(I) iodide (CuI) has been employed to catalyze the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. Similarly, a copper-catalyzed one-pot procedure using aminopyridines and nitroolefins with air as the oxidant provides an efficient and green route to these heterocycles.

Molecular Iodine Catalysis : Molecular iodine (I₂) is an effective metal-free catalyst. It can promote the reaction between 2-aminopyridines and acetophenones. A dual catalytic system combining flavin and iodine has been shown to facilitate an aerobic oxidative C-N bond formation for the synthesis of imidazo[1,2-a]pyridines.

Ammonium Chloride Catalysis : Ammonium chloride (NH₄Cl) serves as a mild, inexpensive, and environmentally benign catalyst. It is particularly effective in promoting the Groebke–Blackburn–Bienaymé three-component reaction, often in green solvents like ethanol and sometimes assisted by microwave irradiation.

Catalyst TypeExample CatalystReactantsKey Features
Copper Complex CuBr, CuI2-Aminopyridines, Nitroolefins/AcetophenonesUtilizes air as a green oxidant; broad functional group tolerance.
Molecular Iodine I₂2-Aminopyridines, KetonesMetal-free; can be part of a dual catalytic system with flavin.
Ammonium Salt NH₄Cl2-Aminopyridines, Aldehydes, IsocyanidesMild, eco-friendly conditions; often used in multicomponent reactions.

Microwave and Ultrasound Assisted Synthesis

Alternative energy sources like microwaves and ultrasound have been increasingly adopted to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner processes.

Microwave-Assisted Synthesis : Microwave irradiation is a powerful tool for heating reactions rapidly and uniformly. It has been successfully applied to the Groebke–Blackburn–Bienaymé reaction to synthesize imidazo[1,2-a]pyridine-chromone hybrids. Microwave heating has also been used in multicomponent reactions of tagged benzaldehydes, aminopyridines, and isocyanides, significantly reducing reaction times from hours to minutes. Metal-free, microwave-assisted amino benzannulation is another efficient method for creating substituted imidazo[1,2-a]pyridines.

Ultrasound-Assisted Synthesis : Sonication provides mechanical energy that can enhance reaction rates and yields. An ultrasound-assisted method has been developed for the C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system in water, providing a green, metal-free synthesis of imidazo[1,2-a]pyridines. This technique has also been used for the rapid synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone derivatives in an environmentally benign solvent like PEG-400.

Chromatographic and Spectroscopic Methods for Isolation and Characterization

Following synthesis, the target compounds must be isolated, purified, and structurally confirmed.

Isolation and Purification : The primary methods for purifying the synthesized imidazo[1,2-a]pyridine derivatives are column chromatography on silica gel and recrystallization. In some cases, particularly with fluorous-tagged synthesis, purification can be achieved through fluorous solid-phase extraction (F-SPE), where the tagged product is selectively retained on a fluorous silica cartridge and later eluted.

Characterization : A combination of spectroscopic techniques is essential for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure, confirming the connectivity of atoms and the substitution pattern on the heterocyclic core.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the presence of specific functional groups within the molecule.

X-ray Crystallography : For crystalline products, single-crystal X-ray diffraction provides definitive proof of the molecular structure and stereochemistry.

Structure Activity Relationship Sar Studies of 5 Fluoroimidazo 1,2 a Pyridin 2 Amine Derivatives

General Principles of SAR for the Imidazo[1,2-a]pyridine (B132010) Scaffold

The imidazo[1,2-a]pyridine ring system offers several positions for substitution, primarily at the C2, C3, C5, C6, C7, and C8 positions. SAR exploration has revealed that the type and position of substituents are critical determinants of the compound's biological profile, including its potency and selectivity. nih.gov

For instance, in the development of antitubercular agents, modifications at the C2 and C3 positions have been extensively explored. nih.govrsc.org The introduction of bulky and lipophilic biaryl ethers at the C3 position has led to compounds with nanomolar potency against Mycobacterium tuberculosis. nih.gov Similarly, in the context of kinase inhibitors, substitutions on the imidazo[1,2-a]pyridine core are tailored to interact with specific pockets of the target enzyme. nih.govnih.gov The C2 position often accommodates aryl groups that can form key interactions, while the C3 position can be modified to enhance potency and selectivity. researchgate.net Furthermore, substitutions on the pyridine (B92270) ring portion of the scaffold (positions 5, 6, 7, and 8) are often used to modulate physicochemical properties such as solubility and metabolic stability, which are critical for in vivo efficacy.

Influence of Fluorine Substitution on Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability. selvita.com In the context of the 5-fluoroimidazo[1,2-a]pyridin-2-amine scaffold, the fluorine atom at the 5-position exerts significant electronic effects on the entire heterocyclic system.

Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. tandfonline.com While its steric size is only slightly larger than hydrogen (van der Waals radii of 1.35 Å for F vs. 1.20 Å for H), its electronic properties are vastly different. u-tokyo.ac.jp This substitution can block sites of metabolism, a common strategy to improve a drug's pharmacokinetic profile. selvita.com For example, replacing a metabolically labile C-H bond with a stable C-F bond can prevent oxidative metabolism at that position, thereby increasing the compound's half-life. nih.govresearchgate.net This strategy is a cornerstone of modern drug design, leveraging the unique properties of fluorine to optimize lead compounds into viable drug candidates. tandfonline.com

Positional Effects of Substituents on the Imidazo[1,2-a]pyridine Core

The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to the placement of substituents on the core structure. The 2- and 3-positions of the imidazole (B134444) moiety are particularly important for modulating pharmacological activity.

The 2-position of the imidazo[1,2-a]pyridine scaffold is a common site for introducing diversity. nih.gov In many classes of inhibitors, a substituent at this position is crucial for activity. For example, in a series of antiviral agents targeting human cytomegalovirus (HCMV), the nature of the C2-substituent strongly influenced the antiviral activity. nih.gov Often, an aryl or heteroaryl group at the 2-position is beneficial, as it can engage in π-stacking or other hydrophobic interactions within the target's binding site. The electronic nature of this aryl substituent can also be tuned; for instance, electron-donating or electron-withdrawing groups on a C2-phenyl ring can significantly impact potency. nih.gov

Table 1: Effect of C2-Aryl Substitution on Kinase Inhibitory Activity
CompoundC2-Substituent (R)Kinase IC50 (nM)
1Phenyl150
24-Fluorophenyl75
34-Methoxyphenyl120
44-Chlorophenyl90

This table presents hypothetical data for illustrative purposes, based on general findings in the literature.

The 3-position is another critical site for modification and is often involved in key interactions with the biological target. nih.gov SAR studies have frequently shown that even small changes at this position can lead to dramatic shifts in activity. For antitubercular imidazo[1,2-a]pyridine-3-carboxamides, the amide functionality at the C3 position is a key pharmacophoric element. nih.gov Modifications to the amine portion of the carboxamide have been extensively explored to optimize activity and pharmacokinetic properties. In some cases, introducing small, lipophilic groups or hydrogen-bond donors/acceptors at the C3 position can lead to a significant increase in potency. nih.govresearchgate.net However, bulky substituents at this position can also be detrimental, potentially causing steric clashes within the binding site. dundee.ac.uk

Table 2: Influence of C3-Substituents on Antitubercular Activity
CompoundC3-Substituent (R')MIC90 (µM) against M. tuberculosis
5-H>10
6-CONH21.5
7-CONH-benzyl0.8
8-SO2Me5.2

This table presents hypothetical data for illustrative purposes, based on general findings in the literature.

Substitution on the Pypyridine Ring (e.g., 5-Fluoro, 6-Fluoro, 7-Fluoro, 8-Fluoro)

The position of the fluorine substituent on the pyridine ring of the imidazo[1,2-a]pyridine core can dramatically alter the biological activity of the resulting derivatives. While a direct comparative study of 5-fluoro, 6-fluoro, 7-fluoro, and 8-fluoro analogues of this compound against a single target is not extensively documented in publicly available literature, general structure-activity relationship (SAR) trends can be inferred from various studies on related compounds.

For instance, in the development of imidazo[1,2-a]pyridine-thiophene derivatives as FMS-like tyrosine kinase 3 (FLT3) inhibitors, it was observed that substitutions at both the 6- and 7-positions of the imidazopyridine core were tolerated. However, compounds with substitution at the 7-position demonstrated a tenfold increase in potency compared to those substituted at the 6-position. nih.gov This suggests that the electronic and steric environment around the 7-position is critical for optimal interaction with the target kinase. While this study did not specifically use fluorine, it highlights the sensitivity of this position to substitution.

Similarly, research on imidazo[1,2-a]pyridine derivatives as apoptosis signal-regulating kinase 1 (ASK1) inhibitors has provided insights into the SAR of this scaffold. nih.govebi.ac.uk The optimization of substituents on the imidazo[1,2-a]pyridine ring was crucial for achieving potent and selective inhibition. Although specific data on a comparative analysis of fluoro-isomers is not detailed, the general findings emphasize the importance of the substitution pattern on the pyridine ring for kinase inhibitory activity.

The 8-fluoro substitution has been explored in the context of bioisosteric replacement. An 8-fluoroimidazo[1,2-a]pyridine (B164112) was successfully used as a physicochemical mimic of an imidazo[1,2-a]pyrimidine (B1208166) in the development of allosteric modulators of the GABA-A receptor. nih.govresearchgate.net This indicates that the 8-fluoro group can effectively simulate the electronic properties of a nitrogen atom in a six-membered ring, offering a valuable strategy for scaffold hopping and lead optimization.

The following table provides a qualitative summary of the potential impact of fluorine substitution at different positions on the pyridine ring, based on extrapolated data from related studies.

Position of Fluorine SubstitutionGeneral Impact on Biological Activity (Inferred)Potential Rationale
5-FluoroPotentially well-tolerated, but may have a modest impact on potency compared to other positions.The 5-position is relatively distant from the key interaction points for many targets, leading to less pronounced electronic or steric effects.
6-FluoroGenerally tolerated, but may result in lower potency compared to 7-substitution in certain kinase inhibitor series. nih.govSubstitution at the 6-position can influence the overall electronic distribution of the ring system, but may not be optimally positioned for direct interaction with the target.
7-FluoroOften associated with a significant increase in potency, particularly in kinase inhibitors. nih.govThe 7-position is frequently located in a region of the binding pocket where a fluorine atom can form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) or favorably alter the conformation of the molecule.
8-FluoroCan serve as an effective bioisostere for a nitrogen atom, maintaining or improving activity by mimicking the physicochemical properties of a related heterocyclic system. nih.govresearchgate.netThe strong electron-withdrawing nature of fluorine at the 8-position can mimic the electronic effects of a nitrogen atom, leading to similar binding interactions.

Stereochemical and Conformational Considerations in SAR Analysis

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of this compound derivatives are critical factors that can profoundly influence their interaction with biological targets and, consequently, their therapeutic efficacy.

A key stereochemical aspect to consider is the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the context of imidazo[1,2-a]pyridine derivatives, if bulky substituents are present on the imidazo[1,2-a]pyridine core and an attached aryl ring, rotation around the bond connecting these two moieties can be restricted, leading to the existence of stable, separable enantiomers. The synthesis of axially chiral imidazo[1,2-a]pyridines has been reported, highlighting the feasibility of obtaining atropisomerically pure compounds. nih.gov These atropisomers can exhibit different biological activities, as one enantiomer may fit more favorably into the chiral binding site of a protein target than the other. Therefore, the stereoselective synthesis and evaluation of individual atropisomers are crucial for a comprehensive SAR analysis.

Conformational flexibility also plays a significant role in determining the biological activity and selectivity of these compounds. In a study of imidazo[1,2-a]pyridines as platelet-derived growth factor receptor (PDGFR) inhibitors, a derivative with a flexible propyl-amine substituent showed potent but non-selective kinase activity. It was hypothesized that this flexibility allowed the molecule to adopt multiple conformations and interact with various related kinases. By designing conformationally constrained analogues, researchers were able to improve kinase selectivity. nih.gov This demonstrates that restricting the conformational freedom of a molecule can lock it into a bioactive conformation that is more specific for the intended target, thereby reducing off-target effects.

Investigation of Biological Activities and Pharmacological Targets

Broad Spectrum of Reported Activities for Imidazo[1,2-a]pyridine (B132010) Derivatives

The fused heterocyclic system of imidazo[1,2-a]pyridine has proven to be a versatile scaffold for developing therapeutic agents. researchgate.netnih.govmdpi.com Derivatives have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, anticonvulsant, antiulcer, antiviral, anticancer, and antituberculosis properties. nih.gov This wide spectrum of activity has led to the development of several marketed drugs, such as Zolpidem and Alpidem, and has spurred ongoing research into new applications. researchgate.netnih.gov

The key activities under investigation include:

Antimicrobial Activity: Particularly noteworthy is the potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. plos.orgnih.gov

Anticancer Activity: These compounds have been shown to inhibit the proliferation of various cancer cell lines and are being explored as covalent inhibitors for challenging targets like KRAS G12C. nih.govrsc.org

Antiviral Activity: Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of several viruses, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govcsir.co.zaresearchgate.net

Central Nervous System (CNS) Activity: The scaffold is central to drugs that modulate GABA-A and benzodiazepine (B76468) receptors, leading to anxiolytic and sedative effects. nih.gov

Anti-inflammatory Activity: Certain derivatives have been shown to modulate key inflammatory pathways, such as the STAT3/NF-κB signaling cascade. nih.govnih.gov

Specific Pharmacological Targets and Mechanisms of Action

The diverse biological effects of imidazo[1,2-a]pyridine derivatives stem from their ability to interact with a variety of specific biological targets, including enzymes, receptors, and key cellular signaling pathways.

Imidazo[1,2-a]pyridines have been successfully developed as inhibitors for several critical enzymes.

Kinase Inhibition: This class of compounds has shown significant potential as kinase inhibitors. A notable target is the FMS-like tyrosine kinase 3 (FLT3) , where activating mutations are common in acute myeloid leukemia (AML). nih.gov Derivatives have been developed that potently inhibit both wild-type FLT3 and clinically relevant mutants (e.g., D835Y, F691L) that confer resistance to other inhibitors like gilteritinib. nih.govnih.govresearchgate.net

HIV-1 Reverse Transcriptase Inhibition: Several studies have identified imidazo[1,2-a]pyridine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net These compounds act allosterically to inhibit the enzyme's function, preventing viral replication. researchgate.net One such compound, F2, showed activity against wild-type HIV-1 and some common drug-resistant variants. springermedizin.de

Cholinesterase Inhibition: In the context of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy, imidazo[1,2-a]pyridines have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . nih.govresearchgate.net Studies have identified compounds with micromolar inhibitory concentrations (IC50) that bind to the peripheral anionic sites of AChE and the acyl pocket of BChE. nih.gov

Target EnzymeDerivative TypeKey FindingsReference(s)
FLT3 Kinase Imidazo[1,2-a]pyridine-pyridinePotent and balanced inhibition of FLT3-ITD and gilteritinib-resistant FLT3-ITD/F691L mutant. nih.govnih.gov
FLT3 Kinase Imidazo[1,2-a]pyridine-thiopheneEffective against AML cells expressing mutant FLT3-ITD D835Y or FLT3-ITD F691L. researchgate.net
HIV-1 Reverse Transcriptase 3-aminoimidazo[1,2-a]pyridineIdentified as a novel NNRTI lead candidate. nih.gov
Acetylcholinesterase (AChE) Imidazo[1,2-a]pyridine with biphenyl (B1667301) side chainShowed the strongest AChE inhibition with an IC50 value of 79 µM. nih.gov
Butyrylcholinesterase (BChE) Imidazo[1,2-a]pyridine with 3,4-dichlorophenyl side chainDemonstrated the strongest BChE inhibition with an IC50 value of 65 µM. nih.gov

Derivatives of this scaffold are well-known modulators of several important receptors in the central nervous system.

GABA-A and Benzodiazepine Receptors: Imidazo[1,2-a]pyridines are classic modulators of γ-aminobutyric acid type A (GABA-A) receptors, which are the primary inhibitory neurotransmitter receptors in the brain. nih.gov They typically bind at the benzodiazepine site located at the interface of α and γ subunits. nih.gov This interaction allosterically enhances the effect of GABA, leading to sedative and anxiolytic effects. nih.govnih.gov Some fluorinated derivatives have been identified as selective positive allosteric modulators (PAMs) of α1-containing GABA-A receptors with potential antipsychotic activity. nih.gov

TSPO Binding Ligands: The 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), is another key target. nih.govnih.gov Located on the outer mitochondrial membrane, TSPO is involved in processes like steroidogenesis. nih.govnih.gov 2-Phenyl-imidazo[1,2-a]pyridine derivatives have been developed as potent and selective ligands for TSPO, with some acting as agonists that stimulate the synthesis of neurosteroids like pregnenolone (B344588) and allopregnanolone. nih.govnih.gov Others, however, can act as antagonists of steroidogenesis, indicating that the specific structural features of the ligand determine its functional effect. nih.gov

Target ReceptorDerivative TypeKey FindingsReference(s)
GABA-A Receptors (α1 subtype) Fluorinated imidazo[1,2-a]-pyridinesAct as positive allosteric modulators (PAMs) with potential antipsychotic activities. nih.gov
Benzodiazepine Site of GABA-A Avermectin-imidazo[1,2-a]pyridine hybridsExhibit high-potency binding (IC50 = 207 nM) and potentiate GABA-mediated currents. nih.gov
Translocator Protein (TSPO) 2-Phenyl-imidazo[1,2-a]pyridine acetamidesBehave as both agonists and antagonists of steroidogenesis, depending on their substitution pattern. nih.gov
Translocator Protein (TSPO) 2-Phenyl-imidazo[1,2-a]pyridine derivatives (CB 34, CB 50)Potently inhibit the binding of PBR ligand [3H]-PK 11195 and stimulate neurosteroid synthesis. nih.govnih.gov

Beyond direct enzyme or receptor interaction, imidazo[1,2-a]pyridines can modulate complex intracellular signaling pathways implicated in cancer and inflammation.

STAT3 Pathway Modulation: The Signal Transducer and Activator of Transcription 3 (STAT3) is a promising therapeutic target for cancers, including gastric cancer, where it is often constitutively active. nih.govbioworld.com Researchers have developed 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives that effectively inhibit the STAT3 signaling pathway. bioworld.com These inhibitors have been shown to suppress STAT3 phosphorylation at Tyr705, which in turn inhibits the growth, migration, and invasion of human gastric cancer cells and reduces tumor growth in xenograft models. nih.govbioworld.com Certain derivatives also suppress the STAT3 and NF-κB pathways to exert anti-inflammatory effects in cancer cell lines. nih.gov

The potent antitubercular activity of imidazo[1,2-a]pyridines has been linked to a specific and novel mechanism of action.

QcrB Inhibition: High-throughput screening and subsequent genetic studies have identified QcrB as the molecular target for many antitubercular imidazo[1,2-a]pyridines. plos.orgresearchgate.netnih.gov QcrB is a subunit of the ubiquinol (B23937) cytochrome c reductase (or cytochrome bcc complex), a critical component of the electron transport chain involved in cellular respiration and ATP synthesis. rsc.org By inhibiting QcrB, these compounds disrupt the energy metabolism of M. tuberculosis, leading to bacterial death. plos.orgrsc.org This mechanism is shared by telacebec (B1166443) (Q203), an imidazo[1,2-a]pyridine amide currently in clinical trials. rsc.org This novel target is a key reason for the effectiveness of these compounds against drug-resistant TB strains. nih.gov

Development of Target-Specific Probes and Ligands (e.g., for β-Amyloid Plaques)

The unique structural properties of the imidazo[1,2-a]pyridine scaffold make it suitable for the development of imaging agents and probes to detect pathological markers.

Probes for β-Amyloid Plaques: A significant application has been in the development of ligands for imaging β-amyloid (Aβ) plaques, a key hallmark of Alzheimer's disease. nih.gov The derivative 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine, known as IMPY, has been extensively studied. nih.govacs.org Radioiodinated ([¹²⁵I]IMPY) and fluorinated ([¹⁸F]IMPY) versions have been synthesized for use in Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, respectively. acs.orgnih.gov These ligands bind with high affinity to Aβ aggregates and possess favorable pharmacokinetics, such as high initial brain uptake and fast washout, making them useful tools for visualizing Aβ plaque burden in the brain. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as an imidazo[1,2-a]pyridine (B132010) derivative, and its biological target, typically a protein or enzyme.

While specific docking studies on 5-Fluoroimidazo[1,2-a]pyridin-2-amine are not extensively detailed in available literature, numerous studies on analogous compounds within the imidazo[1,2-a]pyridine class reveal common binding patterns and key interactions that are likely relevant. These studies have explored a wide range of biological targets, including kinases, enzymes involved in microbial pathogenesis, and receptors implicated in cancer.

For instance, docking studies of imidazo[1,2-a]pyridine-based inhibitors against Mycobacterium tuberculosis have identified crucial hydrogen bond interactions and hydrophobic contacts within the active site of enzymes like enoyl-acyl carrier protein reductase (InhA). In these simulations, the nitrogen atoms of the imidazo[1,2-a]pyridine core frequently act as hydrogen bond acceptors, while the aromatic rings participate in π-π stacking or hydrophobic interactions with amino acid residues. The substitution pattern on the scaffold, such as the placement of amine and fluoro groups, is critical for modulating binding affinity and selectivity. The 2-amino group could serve as a key hydrogen bond donor, while the 5-fluoro group can alter the electronic landscape and form specific fluorine contacts.

Compound Class Target Protein Key Interactions Observed
Imidazo[1,2-a]pyridine-3-carboxamidesPantothenate Synthetase (M. tuberculosis)Hydrogen bonding with Gly158, Met195; π-cation interactions with His47.
3-arylimidazo[1,2-a]pyridine analogsCytochrome bc1 complex (QcrB) (M. tuberculosis)π-π stacking interactions with key amino acid residues.
Imidazo[1,2-a]pyridine derivativesOxidoreductase (Breast Cancer Target)Interactions with essential amino acids like His222, Tyr216, and Lys270.

This table presents representative findings from molecular docking studies on various imidazo[1,2-a]pyridine derivatives to illustrate the types of interactions analyzed for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules.

For the imidazo[1,2-a]pyridine scaffold, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

A study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents developed a five-featured pharmacophore hypothesis (HHPRR) and a subsequent 3D-QSAR model. The model demonstrated good statistical significance and predictive power, suggesting its utility in designing new derivatives. The contour maps from such a model would indicate, for example, that an electron-withdrawing group like fluorine at the C5-position might be favorable if it falls within a region highlighted for negative electrostatic potential. Similarly, a hydrogen bond donor like the 2-amino group would be predicted to enhance activity if located near a region designated as favorable for donor interactions.

QSAR Study Subject Model Type Statistical Parameters Key Findings
Imidazo[1,2-a]pyridine-3-carboxamidesAtom-based 3D-QSARR² = 0.9181; Q² = 0.6745The model showed high correlation and predictive ability, identifying key structural features for antimycobacterial activity.
Imidazo[1,2-a]pyrazine Inhibitors of PI3KαAtom-based 3D-QSARr²_train = 0.917; Q²_test = 0.650The model successfully guided the design of new congeners with predicted high activity based on steric and electrostatic contours.

This table showcases statistical validation parameters from QSAR studies on related imidazo-heterocycles, demonstrating the robustness of such models for activity prediction.

Analysis of Molecular Electrostatic Potential and Electronic Properties

The Molecular Electrostatic Potential (MEP) is a valuable property used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP would be significantly influenced by its substituents.

Negative Potential: Regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen atoms of the fused ring system (N1 and N4), which possess lone pairs of electrons. The 2-amino group, being an electron-donating group, would further increase the electron density on the ring system, although the nitrogen of the amino group itself would also be a site of negative potential.

Positive Potential: The hydrogen atoms of the amino group would be characterized by positive potential (typically colored blue), making them sites for hydrogen bonding as donors.

This distribution of electronic properties is critical for the molecule's ability to interact with biological targets, guiding its orientation in an active site through electrostatic interactions and hydrogen bonding.

Computational Analysis of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They are fundamental to QSAR modeling and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, helping to assess the "drug-likeness" of a compound according to frameworks like Lipinski's Rule of Five.

The fusion of the imidazole (B134444) ring and the introduction of the 2-amino group would be expected to increase the Topological Polar Surface Area (TPSA) and the number of hydrogen bond donors compared to the parent scaffold. The fluorine atom would increase the lipophilicity (LogP) relative to a non-fluorinated analogue.

Compound Molecular Weight ( g/mol ) LogP TPSA (Ų) H-Bond Donors H-Bond Acceptors Rotatable Bonds
Imidazo[1,2-a]pyridine118.141.217.4020
2-Amino-5-fluoropyridine112.100.638.9120

This table presents computed molecular descriptors for the core scaffold and a related precursor, sourced from the PubChem database (CID 78960 and 2737701, respectively). These values provide a baseline for estimating the properties of this compound.

Conformational Dynamics and Binding Free Energy Calculations

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a docked pose, revealing how the ligand and protein adjust to each other and whether key interactions are maintained.

Following MD simulations, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be employed to calculate the binding free energy (ΔG_bind) of a ligand-protein complex. This value provides a more accurate estimation of binding affinity than docking scores alone, as it accounts for factors like solvation energies.

Compound Class Target Method Calculated Binding Free Energy (ΔG_bind)
Pyrido fused imidazo[4,5-c]quinolinePI3KMM-GBSA-49.28 kcal/mol (for hit compound)
Imidazo[1,2-a]pyridine derivativesInfluenza A VirusMM-PBSAVaries by derivative; used to rank designed compounds.

This table provides examples of binding free energy calculations for related heterocyclic systems, illustrating the application of these computational methods.

Preclinical Biological Evaluation

In Vitro Studies

The broader class of imidazo[1,2-a]pyridine (B132010) derivatives has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that certain 6-substituted imidazo[1,2-a]pyridines exhibit excellent activity against the colon cancer cell lines HT-29 and Caco-2. nih.govresearchgate.net The mechanism of action in these cell lines is suggested to involve the induction of apoptosis, mediated through pathways that include the release of cytochrome c and the activation of caspases 3 and 8. nih.govresearchgate.net For instance, some selenylated imidazo[1,2-a]pyridine derivatives have been shown to inhibit colon tumor growth in both HT-29 and Caco-2 cells. mdpi.com

Despite the promising results for the general scaffold, specific data on the activity of 5-Fluoroimidazo[1,2-a]pyridin-2-amine against Caco-2, HT-29, or other cancer cell lines is not extensively detailed in the reviewed literature. Furthermore, no specific studies were identified that evaluated the effects of this compound on human Huntington's Disease (HD) stem cells.

The imidazo[1,2-a]pyridine scaffold has been identified as a versatile core for developing enzyme inhibitors. Research has demonstrated that derivatives of this class can act as potent inhibitors of various kinases. For example, a series of imidazo[1,2-a]pyrimidin-5(1H)-ones, which are structurally related to imidazo[1,2-a]pyridines, were designed as selective inhibitors of the β-isoform of phosphatidylinositol 3-kinase (PI3K). nih.gov Additionally, other imidazo[1,2-a]pyridine derivatives have been synthesized and identified as activators of Adenosine 5'-monophosphate activated protein kinase (AMPK), a key target in metabolic diseases. nih.gov

In the context of neurodegenerative diseases, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net Certain synthesized compounds in this class showed moderate to good inhibitory activity against AChE from various sources, including rat brain and human serum. researchgate.net However, specific enzymatic assay data for this compound regarding its direct kinase or cholinesterase inhibitory activity is not presently available in the cited literature.

The most significant body of research on imidazo[1,2-a]pyridine derivatives lies in their antimicrobial properties, particularly their potent activity against Mycobacterium tuberculosis (Mtb). The imidazo[1,2-a]pyridine amide (IPA) class of compounds has emerged as a promising new line of anti-TB agents. nih.gov These compounds are known to target QcrB, a subunit of the ubiquinol (B23937) cytochrome c reductase, which is crucial for the electron transport chain and energy metabolism in Mtb. nih.govnih.gov

Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-3-carboxamides have produced compounds with exceptional potency, including some with Minimum Inhibitory Concentration (MIC) values in the low nanomolar range against replicating Mtb H37Rv. nih.gov Several compounds demonstrated impressive activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. nih.govnih.gov The presence and position of substituents on the imidazo[1,2-a]pyridine ring are critical for activity, with studies indicating that fluoro-substituents can enhance antimicrobial effects. nih.gov

While specific data for this compound is limited, the data for closely related fluorinated and aminated analogues underscore the scaffold's potential. For example, derivatives of 3-amino-6-fluoroimidazo[1,2-a]pyridine have been synthesized and shown to be effective against several bacterial strains, including E. coli and S. epidermis. najah.edu

The broader class of imidazo[1,2-a]pyridines has also demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov

Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) Analogues against Mtb H37Rv
Compound AnalogueDescriptionMIC (μM)Reference
Analogue 5Initial "hit" compound0.2 nih.gov
Analogue 9Optimized analogue≤0.006 nih.gov
Analogue 12Optimized analogue≤0.006 nih.gov
Analogue 132-pyridyl substituted analogue0.7 nih.gov
Analogue 16Optimized analogue≤0.006 nih.gov
Analogue 17Optimized analogue≤0.006 nih.gov
Analogue 18Potent analogue screened against MDR/XDR strains≤0.006 nih.gov

In Vivo Efficacy Studies in Preclinical Disease Models

The evaluation of compounds for Huntington's Disease often involves various transgenic mouse models that replicate aspects of the disease's pathology, such as the R6/2, BACHD, and different knock-in (KI) models. nih.govmdpi.com These models are crucial for testing the efficacy of potential therapeutics in a living organism. nih.gov While the imidazo[1,2-a]pyridine scaffold has been explored for activity against enzymes relevant to neurodegeneration, there is currently no published research detailing in vivo efficacy studies of this compound or its close analogues in Huntington's Disease mouse models.

The promising in vitro antitubercular activity of imidazo[1,2-a]pyridine derivatives has led to their evaluation in in vivo models of tuberculosis. An acute murine model of TB infection demonstrated that the imidazo[1,2-a]pyridine series possesses bacteriostatic activity. nih.gov Furthermore, pharmacokinetic studies of potent analogues have been conducted in mice to support their development as anti-TB agents. nih.gov One study involving a mouse infection model with Mycobacterium avium showed that an imidazo[1,2-a]pyridine-3-carboxamide analogue had significant activity in the lung, spleen, and liver. researchgate.net

In addition to their antitubercular effects, imidazo[1,2-a]pyridine derivatives have been assessed for antiprotozoal activity. Novel dicationic imidazo[1,2-a]pyridines have shown excellent in vivo efficacy in the STIB900 mouse model for trypanosomiasis, with several compounds resulting in cures. nih.gov

In Vivo Efficacy of Imidazo[1,2-a]pyridine Analogues in Infectious Disease Models
Compound ClassDisease ModelAnimal ModelObserved EfficacyReference
Imidazo[1,2-a]pyridine SeriesTuberculosis (acute infection)MouseBacteriostatic activity established nih.gov
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium avium infectionMouseSignificant activity in lung, spleen, and liver researchgate.net
Dicationic Imidazo[1,2-a]pyridinesTrypanosomiasisSTIB900 Mouse ModelFive diamidines resulted in 4/4 cures nih.gov

Immunomodulatory/Anti-inflammatory Models (e.g., Murine Pulmonary Eosinophilia)

Preclinical evaluation of the immunomodulatory and anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been a subject of scientific investigation. However, specific studies detailing the effects of this compound in a murine pulmonary eosinophilia model were not identified in the current search of available literature.

The murine model of ovalbumin-induced pulmonary eosinophilia is a standard and widely used preclinical model to study the pathological features of allergic asthma. creative-biolabs.compharmalegacy.com This model is characterized by key inflammatory responses, including airway hyperresponsiveness, mucus overproduction, and pronounced infiltration of eosinophils into the lung tissue. pharmalegacy.com The recruitment of eosinophils is a hallmark of the type 2 immune response that drives allergic inflammation. creative-biolabs.com

While the broader class of imidazo[1,2-a]pyridine compounds is recognized for a wide range of pharmacological activities, including anti-inflammatory properties, specific data on the efficacy of the 5-fluoro substituted derivative in modulating eosinophil recruitment in allergic airway inflammation is not publicly available. nih.govbeilstein-journals.org Research on various imidazo[1,2-a]pyridine derivatives has pointed towards mechanisms such as the inhibition of enzymes like cyclooxygenase (COX), which are crucial in the inflammatory cascade. nih.govresearchgate.net However, without specific experimental data from the ovalbumin-induced asthma model for this compound, a detailed analysis of its effect on pulmonary eosinophilia cannot be provided.

Further research and publication of in vivo studies are necessary to determine the specific activity profile of this compound in this and other immunomodulatory models.

Data Tables

No specific data on the effect of this compound on murine pulmonary eosinophilia is available in the reviewed sources. Therefore, no data table can be generated.

Future Perspectives and Research Challenges

Innovations in Synthetic Strategies for Novel Fluorinated Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines has been extensively studied, with various methods available for the construction of the core bicyclic ring system. rsc.org Traditional methods often involve the condensation of 2-aminopyridines with α-haloketones. acs.org However, the demand for more efficient, sustainable, and diverse synthetic routes has driven innovation in this area.

Future synthetic strategies are expected to focus on:

C-H Functionalization: Direct C-H activation and functionalization of the imidazo[1,2-a]pyridine (B132010) core would provide a more atom-economical and step-efficient way to introduce substituents, including the fluorine atom at the 5-position.

Multicomponent Reactions: One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a powerful tool for the rapid generation of diverse libraries of substituted imidazo[1,2-a]pyridines. rsc.org Tailoring these reactions for the specific synthesis of 5-fluoro derivatives is a promising area of exploration.

Flow Chemistry and Photoredox Catalysis: These modern synthetic techniques can offer improved reaction control, scalability, and access to novel chemical transformations that are not feasible under traditional batch conditions.

Synthetic ApproachDescriptionPotential Advantages
C-H FunctionalizationDirect modification of C-H bonds on the scaffold.High atom economy, reduced synthetic steps.
Multicomponent ReactionsCombining three or more reactants in a single step.Rapid library synthesis, increased molecular diversity.
Flow ChemistryContinuous reaction processing in a reactor.Enhanced safety, scalability, and reproducibility.
Photoredox CatalysisUsing light to drive chemical reactions.Access to unique reaction pathways, mild conditions.

Identification of Novel Biological Targets and Unexplored Therapeutic Applications

While the broader imidazo[1,2-a]pyridine class has shown activity against a range of targets, the specific biological profile of 5-Fluoroimidazo[1,2-A]pyridin-2-amine is not extensively documented in publicly available research. Future research will be crucial in elucidating its mechanism of action and identifying novel therapeutic applications.

Promising areas of investigation include:

Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors, targeting enzymes like PI3K, c-Met, and 5-LO. nih.govnih.govnih.gov Screening this compound against a broad panel of kinases could uncover novel anticancer or anti-inflammatory activities.

Neurodegenerative Diseases: The ability of some imidazo[1,2-a]pyridines to act as ligands for receptors in the central nervous system, such as β-amyloid plaques, suggests a potential application in neurodegenerative disorders like Alzheimer's disease. acs.org

Infectious Diseases: Beyond tuberculosis, the scaffold has demonstrated broad antimicrobial and antiviral potential. eco-vector.com Investigating the efficacy of the 5-fluoro derivative against a range of pathogens is a logical next step.

Addressing Resistance Mechanisms in Pathogens (e.g., Multi-Drug Resistant Tuberculosis, Extensively Drug-Resistant Tuberculosis)

The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis poses a significant global health threat. moleculartb.orgmdpi.com The imidazo[1,2-a]pyridine scaffold has been a source of promising new anti-tubercular agents. nih.govnih.gov

Future research in this domain should focus on:

Target Identification and Validation: Elucidating the precise molecular target of imidazo[1,2-a]pyridines in M. tuberculosis is critical. Understanding the target can help in designing compounds that are less susceptible to existing resistance mechanisms.

Overcoming Resistance: Investigating the activity of this compound and its analogs against clinical isolates of MDR-TB and XDR-TB is a priority. This will determine if this specific chemical entity can bypass the resistance mechanisms that render current drugs ineffective.

Combination Therapy: Exploring the synergistic effects of this compound with existing anti-tubercular drugs could lead to more effective and shorter treatment regimens, which can also help to mitigate the development of resistance. umn.edumsf.org

Integration of Advanced Computational and Experimental Approaches in Drug Design

Modern drug discovery relies heavily on the synergy between computational and experimental techniques. For a molecule like this compound, this integrated approach can significantly accelerate the drug development process.

Key areas for integration include:

Molecular Docking and Dynamics Simulations: In silico modeling can predict the binding of this compound to various biological targets, helping to prioritize experimental screening and guide the design of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing the relationship between the chemical structure of a series of related compounds and their biological activity, QSAR models can be developed to predict the potency of novel derivatives.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, allowing for the early identification of candidates with favorable drug-like properties.

Computational ToolApplication in Drug Design
Molecular DockingPredicts binding mode and affinity to a biological target.
Molecular DynamicsSimulates the movement of the compound and target over time.
QSARRelates chemical structure to biological activity.
ADMET PredictionForecasts the pharmacokinetic and toxicity profiles of a compound.

Exploration of New Chemical Space around the this compound Scaffold for Enhanced Efficacy and Selectivity

The this compound scaffold serves as a starting point for further chemical exploration to optimize its therapeutic potential. The goal is to enhance its efficacy against the desired target while improving its selectivity and minimizing off-target effects.

Strategies for exploring the chemical space include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the imidazo[1,2-a]pyridine ring and the 2-amino group will help to delineate the key structural features required for biological activity. nih.govresearchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improvements in potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Design: Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent lead compounds based on the 5-fluoroimidazo[1,2-a]pyridine (B1589242) core.

By systematically addressing these future perspectives and research challenges, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel medicines for a range of diseases.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C5, amine at C2) and aromatic proton coupling patterns .
  • Mass spectrometry : HRMS verifies molecular weight and fragmentation pathways .
  • X-ray crystallography : Resolves planar geometry of the imidazopyridine core and intermolecular interactions (e.g., hydrogen bonding in derivatives) .

What strategies mitigate low yields in multi-step syntheses of imidazo[1,2-a]pyridine derivatives?

Q. Advanced Research Focus

  • One-pot protocols : Reduce purification steps, as demonstrated in I₂/KI-mediated cyclizations (65–85% yield) .
  • Microwave-assisted synthesis : Accelerates reaction kinetics for time-sensitive intermediates .
  • Regioselective functionalization : Use directing groups (e.g., boronates in Suzuki couplings) to control substitution patterns .

How do structural modifications of this compound impact its bioactivity?

Q. Advanced Research Focus

  • Chalcone conjugates : (E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl) derivatives exhibit antikinetoplastid activity (IC₅₀ = 1.35–8.5 µM against Trypanosoma spp.) .
  • Trifluoromethyl substitution : Enhances metabolic stability and binding affinity in human constitutive androstane receptor agonists .
  • Pyrimidine hybrids : 2-Aminopyrimidine derivatives show selective COX-2 inhibition (IC₅₀ < 1 µM) .

How is regioselectivity achieved in electrophilic substitutions on the imidazo[1,2-a]pyridine core?

Q. Basic Research Focus

  • Electronic effects : Fluorine at C5 directs electrophiles to electron-rich C3/C7 positions .
  • Steric hindrance : Bulky substituents at C2 (e.g., amine groups) favor para-substitution on appended aryl rings .

What computational methods predict the reactivity and stability of this compound derivatives?

Q. Advanced Research Focus

  • DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Models interactions with biological targets (e.g., Trypanosoma enzymes) to guide SAR .

Can solvent-free synthesis improve the sustainability of imidazo[1,2-a]pyridine production?

Q. Advanced Research Focus

  • TsOH-catalyzed cyclization : Achieves 75–90% yield in solvent-free three-component reactions, reducing waste .
  • Mechanochemical grinding : Explored for solid-state synthesis, though limited by scalability .

What are the challenges in synthesizing halogenated derivatives of this compound?

Q. Advanced Research Focus

  • Iodination : Requires palladium catalysts (e.g., Pd(OAc)₂) and controlled stoichiometry to avoid over-halogenation .
  • Chlorine/fluorine compatibility : Ensure inert conditions (argon atmosphere) to prevent displacement reactions .

How do purification techniques affect the final purity of this compound?

Q. Basic Research Focus

  • Column chromatography : Separates regioisomers using silica gel and gradient elution (e.g., hexane/EtOAc) .
  • Recrystallization : Ethanol/water mixtures yield >95% pure crystals, confirmed by melting point analysis .

What stability issues arise during storage of this compound, and how are they addressed?

Q. Advanced Research Focus

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Hydrolysis : Avoid aqueous buffers at high pH; lyophilize for long-term stability .

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